Cas no 129874-08-4 (Terpenes)

Terpenes structure
Terpenes structure
Product Name:Terpenes
CAS-Nr.:129874-08-4
MF:C24H40O5
MW:408.57140827179
CID:102862
PubChem ID:221493
Update Time:2025-04-18

Terpenes Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Terpenes
    • Terpene
    • Terpene series
    • Terpenes and Terpenoids
    • Terpenoids
    • BBR2
    • Dertosol N
    • FlorinS
    • HFT 1
    • Hydrocarbons, terpenic
    • Norpine 65
    • Rentry D
    • Terpanes
    • EC 201-337-8
    • 5beta-Cholanic acid, 3alpha,7alpha,12alpha-trihydroxy- (7CI)
    • URSODEOXYCHOLIC ACID IMPURITY B [EP IMPURITY]
    • CHEBI:16359
    • 3alpha,7alpha,12alpha-Trihydroxy-beta-cholanic acid
    • NSC-6135
    • CholsA currencyure
    • 3a,7a,12a-Trihydroxy-b-cholanate
    • Cholic acid, British Pharmacopoeia (BP) Reference Standard
    • 5.beta.-Cholan-24-oic acid, 3.alpha.,7.alpha.,12.alpha.-trihydroxy-
    • Cholalin
    • 3a,7a,12a-Trihydroxy-b-cholanic acid
    • kolbam
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3-alpha,5-beta,7-alpha,12-alpha)-
    • 3a,7a,12a-Trihydroxy-5b-cholan-24-oate
    • Cholalic acid
    • (R)-4-((3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • (4R)-4-((3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • Orphacol&Reg;
    • 3-alpha,7-alpha,12-alpha-Trihydroxycholansaeure [German]
    • HY-N0324
    • C00695
    • 5.beta.-Cholan-24-oic acid,7.alpha.,12.alpha.-trihydroxy-
    • CCG-268746
    • 3-.alpha.,7-.alpha.,12-.alpha.-Trihydroxy-5-.beta.-cholan-24-oic acid
    • 129874-08-4
    • Cholic acid, from ox or sheep bile, >=98%
    • NCGC00142384-03
    • Colalin
    • Cholic acid (USAN)
    • orphacol
    • Z1954806455
    • 361-09-1
    • HSDB 982
    • OrphacolReg
    • 3a,7a,12a-Trihydroxycholanate
    • 17-beta-(1-Methyl-3-carboxypropyl)etiocholane-3alpha,7alpha,12alpha-triol
    • Cholalate
    • DB02659
    • Cholic acid, United States Pharmacopeia (USP) Reference Standard
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)-
    • SCHEMBL27461
    • LMST04010001
    • Cholic acid, 500 mug/mL in methanol, certified reference material
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanic acid
    • 5b-Cholic acid
    • 17beta-[1-Methyl-3-carboxypropyl]etiocholane-3alpha,7alpha,12alpha-triol
    • 3a,7a,12a-Trihydroxy-beta-cholanic acid
    • CHOLIC ACID [FCC]
    • CHEMBL205596
    • cholic-acid
    • 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholanic acid
    • (3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-Trihydroxycholan-24-oic acid sodium salt
    • HMS2268L18
    • 4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5beta-Cholan-24-oic acid, 3alpha,7alpha,12alpha-trihydroxy-
    • 3a,7a,12a-Trihydroxy-5b-cholanoic acid
    • 17b-[1-Methyl-3-carboxypropyl]etiocholane-3a,7a,12a-triol
    • CHOLIC ACID [JAN]
    • MLS001066422
    • SMR000112165
    • Cholic acid (8CI)
    • (4R)-4-[(1S,2S,5R,7S,9R,10R,11S,14R,15R,16S)-5,9,16-trihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl]pentanoic acid
    • cholicacid
    • CHOLIC ACID [WHO-DD]
    • Cholic acid, European Pharmacopoeia (EP) Reference Standard
    • 3-alpha,7-alpha,12-alpha-Trihydroxy-5-beta-cholan-24-oic acid
    • 3,7,12-Trihydroxycholan-24-oic acid, (3alpha,5beta,7alpha,12alpha)-
    • NSC6135
    • 3,7,12-Trihydroxy-cholan-24-oic acid, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • GTPL609
    • DTXSID6040660
    • 3-alpha,7-alpha,12-alpha-Trihydroxycholansaeure
    • 3a,7a,12a-Trihydroxy-5b-cholanoate
    • cholic acid
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid (Cholic Acid)
    • Cholbam (TN)
    • CHOLIC ACID (USP-RS)
    • 3.alpha.,7.alpha.,12.alpha.-Trihydroxy-5.beta.-cholanic acid
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • SODIUM CHOLATE
    • 5.beta.-Cholic acid
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)- (9CI)
    • SR-01000765698-4
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol 5beta-Cholic acid
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanoic acid
    • 3a,7a,12a-Trihydroxy-beta-cholanate
    • (4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aR)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid
    • CHOLAN-24-OIC ACID, 3,7,12-TRIHYDROXY-, (3-.ALPHA.,5-.BETA.,7-.ALPHA.,12-.ALPHA.)-
    • 4-10-00-02072 (Beilstein Handbook Reference)
    • Cholan-24-oic acid,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanate
    • SR-01000765698
    • 3,7,12-Trihydroxy-cholan-24-oic acid (3-alpha,5-beta,7-alpha,12-alpha)
    • Cholsaeure
    • Q287415
    • 3.alpha.,12.alpha.-Trihydroxy-5.beta.-cholanic acid
    • 3a,7a,12a-Trihydroxy-5b-cholan-24-oic acid
    • CS-6608
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a)-
    • 5b-Cholate
    • Cholbam
    • CHD
    • CHOLIC ACID (EP IMPURITY)
    • (3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • Cholic acid, Vetec(TM) reagent grade, 98%
    • 3a,7a,12a-Trihydroxy-5b-cholanate
    • 3-.alpha.,7-.alpha.,12-.alpha.-Trihydroxycholansaeure
    • Cholsaeure [German]
    • 3a,7a,12a-Trihydroxy-5b-cholanic acid
    • D10699
    • CCRIS 1626
    • bmse000650
    • (R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • 10321-98-9
    • CHOLIC ACID [ORANGE BOOK]
    • DTXCID4020660
    • BDBM21680
    • Colalin (VAN)
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol
    • AS-69849
    • 3a,7a,12a-Trihydroxycholanic acid
    • BRN 2822009
    • MLS002207051
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5b-Cholanic acid-3a,7a,12a-triol
    • EN300-6766788
    • 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholanoic acid
    • (3alpha,5beta,7alpha,8x,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • UNII-G1JO7801AE
    • 3a,7a,12a-Trihydroxy-5A-cholanic acid
    • BIDD:PXR0196
    • (3alpha,5beta,7alpha,8alpha,12alpha,14beta,17alpha)-3,7,12-trihydroxycholan-24-oic acid
    • Cholic acid (sodium)
    • 3,7,12-Trihydroxycholanic acid
    • Cholic acid, 5beta-
    • 81-25-4
    • G1JO7801AE
    • 17.beta.-(1-Methyl-3-carboxypropyl)etiocholane-3.alpha.,7.alpha.,12.alpha.-triol
    • Cholic acid [USAN]
    • AKOS005622502
    • NS00010900
    • C24H40O5
    • s3742
    • C-5900
    • 3alpha,7alpha,12alpha-Trihydroxycholanic acid
    • EINECS 201-337-8
    • MFCD00003672
    • CHOLIC ACID [EMA EPAR]
    • A830252
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoicacid
    • cholate
    • CHOLIC ACID [USP-RS]
    • Spectrum5_002005
    • CHOLIC ACID [HSDB]
    • CHOLIC ACID [EP IMPURITY]
    • 3-&alpha,7-&alpha,12-&alpha-trihydroxy-5-&beta-cholanate
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid
    • URSODEOXYCHOLIC ACID IMPURITY B (EP IMPURITY)
    • 4-((1S,2S,7S,11S,16S,5R,9R,10R,14R,15R)-5,9,16-trihydroxy-2,15-dimethyltetracy clo[8.7.0.0<2,7>.0<11,15>]heptadec-14-yl)pentanoic acid
    • BP-30084
    • CHOLIC ACID [MI]
    • Inchi: 1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
    • InChI-Schlüssel: BHQCQFFYRZLCQQ-OELDTZBJSA-N
    • Lächelt: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)O)[C@]21C)O)O

Berechnete Eigenschaften

  • Genaue Masse: 196.1464
  • Monoisotopenmasse: 408.288
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 637
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 11
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 98A^2
  • XLogP3: 3.6

Experimentelle Eigenschaften

  • Farbe/Form: 白色至 灰白色结晶粉末
  • Dichte: 1.184
  • Schmelzpunkt: 197-202℃
  • Siedepunkt: 545
  • Flammpunkt: 321°C
  • Brechungsindex: 1.558
  • PSA: 26.3
  • LogP: 3.44870
  • Spezifische Rotation: 36 º (C=0.6, 95% ETOH)

Terpenes Sicherheitsinformationen

  • Lagerzustand:Kühl lagern.

Terpenes Verwandte Literatur

Empfohlene Lieferanten
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Liye chemical Co.,Ltd
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz